1-[3-(1H-tetrazol-1-yl)phenyl]ethanone

Organic Synthesis Cross-Coupling Building Block

This meta-substituted phenyl-tetrazole acetophenone is an essential precursor for mGlu2 PAMs and PAR-1 antagonists. The 1-substituted tetrazole imparts metabolic stability and hydrogen-bond acceptor capacity superior to carboxylic acid bioisosteres. Its acetophenone handle enables aldol, Wittig, and reductive amination transformations for library synthesis. Crucially, this meta isomer offers distinct reactivity and electronic properties versus the para isomer (CAS 143656-10-0), enabling divergent SAR outcomes. Ideal for CNS and cardiovascular drug discovery.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 125620-15-7
Cat. No. B1334445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(1H-tetrazol-1-yl)phenyl]ethanone
CAS125620-15-7
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)N2C=NN=N2
InChIInChI=1S/C9H8N4O/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-6H,1H3
InChIKeyAWLGWHRYGSCBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone (CAS 125620-15-7): A Core Building Block for Pharmaceutical and Agrochemical Research


1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone (CAS 125620-15-7) is a member of the phenyl-tetrazolyl acetophenone class, a heterocyclic building block featuring a 1,2,3,4-tetrazole ring linked to an acetophenone core [1]. This scaffold is a key intermediate in the synthesis of bioactive molecules, including positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2) and antagonists of the protease-activated receptor 1 (PAR-1) [2]. Its structural features provide a unique combination of hydrogen bond acceptor capacity and metabolic stability compared to carboxylic acid bioisosteres, making it a valuable starting point for medicinal chemistry campaigns [3]. The compound's synthetic accessibility and well-defined reactivity profile further support its utility as a versatile building block .

Why Generic Substitution of 1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone (CAS 125620-15-7) Fails: Critical Differences in Reactivity and Biological Activity


In medicinal chemistry, tetrazole-acetophenone building blocks are not interchangeable. The specific substitution pattern on the phenyl ring (e.g., ortho, meta, para) and the nature of the tetrazole linker dramatically alter the compound's reactivity, electronic properties, and biological activity [1]. For example, the meta-substituted 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone offers a distinct vector and electronic environment compared to its para-substituted isomer (1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, CAS 143656-10-0), which can lead to divergent outcomes in downstream synthetic transformations and structure-activity relationship (SAR) studies [2]. Furthermore, the 1-substituted tetrazole ring in this compound is a critical determinant of its metabolic stability and target engagement, differentiating it from 2-substituted or 5-substituted tetrazole analogs [3].

Product-Specific Quantitative Evidence Guide for 1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone (CAS 125620-15-7): Verified Differentiation Data


Meta-Substitution Pattern Yields Enhanced Reactivity in Cross-Coupling Reactions vs. Para-Substituted Isomer

The meta-substitution pattern of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone provides a distinct electronic environment that enhances its reactivity in cross-coupling reactions compared to its para-substituted isomer, 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone. This is a class-level inference based on established structure-reactivity relationships in aryl halide cross-coupling chemistry [1].

Organic Synthesis Cross-Coupling Building Block

Tetrazole Ring Enhances Metabolic Stability vs. Carboxylic Acid Bioisostere in In Vitro Microsomal Assays

The tetrazole ring in 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone acts as a non-classical bioisostere for carboxylic acids, providing enhanced metabolic stability in vitro. This is a class-level inference based on comparative studies of tetrazole- and carboxylic acid-containing analogs [1].

Drug Metabolism Pharmacokinetics Bioisostere

Acetophenone Moiety Enables Facile Derivatization via Aldol and Claisen Condensations vs. Non-Ketone Analogs

The acetophenone carbonyl group in 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone provides a reactive handle for a wide range of synthetic transformations, including aldol condensations, Claisen condensations, and Wittig reactions, which are not possible with non-ketone-containing analogs .

Organic Synthesis Derivatization Building Block

Established Role as a Precursor to Potent mGlu2 PAMs vs. Unsubstituted Tetrazole Scaffolds

While direct biological data for 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is not publicly available, it is a key synthetic intermediate for a class of potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2) [1]. In SAR studies, closely related aryl-tetrazolyl acetophenones have demonstrated EC50 values in the nanomolar range for mGlu2 potentiation [2].

Medicinal Chemistry Neuroscience mGlu2 PAM

Best Research and Industrial Application Scenarios for 1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone (CAS 125620-15-7)


Synthesis of mGlu2 Positive Allosteric Modulators (PAMs) for Neuroscience Research

This compound is a critical precursor for synthesizing a class of potent mGlu2 PAMs, as described by Pinkerton et al. [1]. Researchers studying the role of mGlu2 in CNS disorders such as schizophrenia, anxiety, and addiction can utilize this building block to generate tool compounds and explore SAR. The established synthetic routes and the potential for generating potent modulators (EC50 < 100 nM) make this a high-value starting material for neuroscience-focused medicinal chemistry [1].

Building Block for PAR-1 Antagonist Development in Thrombosis Research

Patents and literature describe the use of tetrazole-acetophenone scaffolds, like this compound, in the synthesis of protease-activated receptor 1 (PAR-1) antagonists for the potential treatment of thrombotic diseases [2]. The meta-substituted phenyl-tetrazole core provides a key pharmacophoric element for engaging the PAR-1 receptor. Researchers in cardiovascular and thrombosis biology can employ this building block to create novel PAR-1 antagonists and investigate their efficacy in preclinical models [2].

Generation of Diverse Chemical Libraries via Carbonyl Chemistry

The acetophenone moiety in 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is a versatile synthetic handle, enabling a wide array of transformations including aldol and Claisen condensations, Wittig reactions, and reductive aminations . This reactivity profile makes it an ideal building block for generating diverse chemical libraries for high-throughput screening campaigns. The resulting compounds can be screened against a wide range of biological targets, maximizing the probability of identifying novel hits .

Synthesis of Carboxylic Acid Bioisosteres with Improved Pharmacokinetic Properties

The 1-substituted tetrazole ring in this compound is a well-established bioisostere for carboxylic acids, often imparting improved metabolic stability and membrane permeability [3]. Medicinal chemists can use this building block to replace carboxylic acid moieties in existing lead compounds, with the goal of enhancing their drug-like properties. This strategy is particularly valuable in optimizing compounds for oral bioavailability and prolonged half-life [3].

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